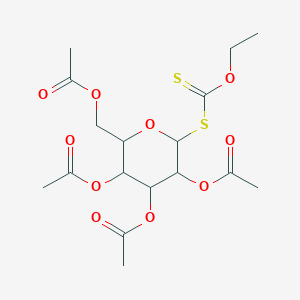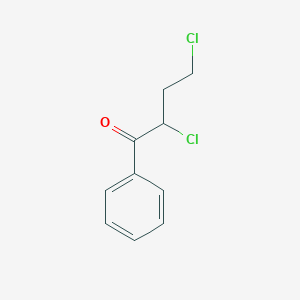
2,4-Dichloro-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-1-phenylbutan-1-one (DCPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 233.1 g/mol. DCPB is a derivative of phenylbutanone and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
作用机制
The mechanism of action of 2,4-Dichloro-1-phenylbutan-1-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting their production, 2,4-Dichloro-1-phenylbutan-1-one may have anti-inflammatory and analgesic effects.
生化和生理效应
Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 2,4-Dichloro-1-phenylbutan-1-one has been shown to have antioxidant properties.
实验室实验的优点和局限性
One advantage of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, making it a useful tool for drug development. Additionally, 2,4-Dichloro-1-phenylbutan-1-one is relatively easy to synthesize and is commercially available.
One limitation of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its potential toxicity. Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which could limit its potential applications.
未来方向
There are several potential future directions for research involving 2,4-Dichloro-1-phenylbutan-1-one. One area of focus could be in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one could be used as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antitumor properties.
Another potential future direction could be in the study of 2,4-Dichloro-1-phenylbutan-1-one's mechanism of action. Further research could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one and could lead to the development of new drugs with similar mechanisms of action.
Conclusion
In conclusion, 2,4-Dichloro-1-phenylbutan-1-one is a versatile chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in the development of new pharmaceuticals. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, analgesic, and antitumor properties. Further research could lead to the development of new drugs with similar mechanisms of action and could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one.
科学研究应用
2,4-Dichloro-1-phenylbutan-1-one has been used in a variety of scientific research applications. One area of focus has been in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one can be used as an intermediate in the synthesis of drugs such as anti-inflammatory agents and analgesics. It has also been studied for its potential use in the treatment of cancer.
属性
CAS 编号 |
103905-77-7 |
|---|---|
产品名称 |
2,4-Dichloro-1-phenylbutan-1-one |
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC 名称 |
2,4-dichloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI 键 |
JIXUCRDJWSDLRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
同义词 |
Butyrophenone, 2,4-dichloro- (6CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

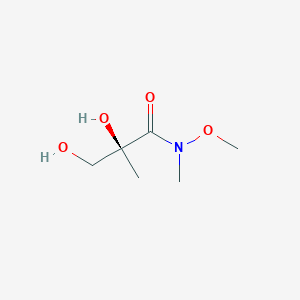
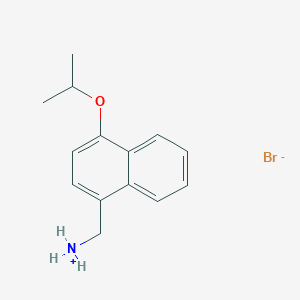
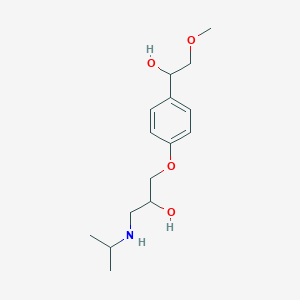
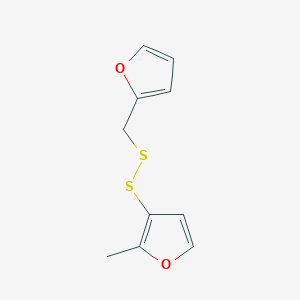
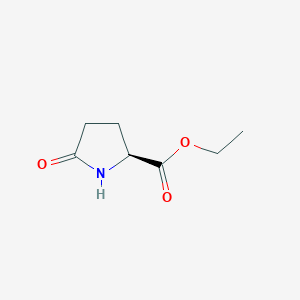
![2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one](/img/structure/B22167.png)
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
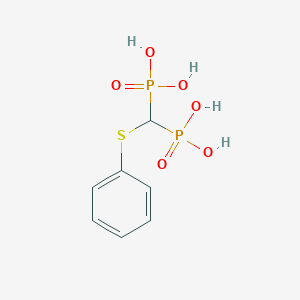
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
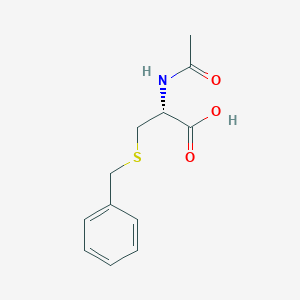
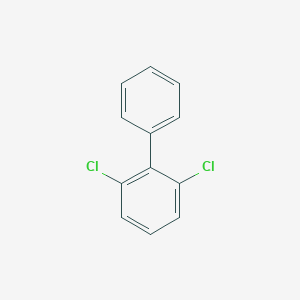
![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
